4-Azido-6-methyl-7-azaindole
Overview
Description
4-Azido-6-methyl-7-azaindole is a chemical compound with potential applications in various fields . It is a derivative of azaindole, a class of compounds that have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties .
Molecular Structure Analysis
The azaindole scaffold, which includes 4-Azido-6-methyl-7-azaindole, is represented in many biologically active natural products and synthetic derivatives . The 7-azaindole has been found as an excellent hinge binding motif by making two hydrogen bonds with the kinase hinge region .Chemical Reactions Analysis
The development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . Advances in metal-catalyzed chemistry have supported the successful development of novel and effective methods for functionalization of the azaindole template .Scientific Research Applications
Synthetic Chemistry and Reactivity
- The reactivity of azaindoles, including those with substitutions similar to "4-Azido-6-methyl-7-azaindole," has been extensively studied. For instance, azaindoles have been subjected to alkylation, demonstrating the influence of charge distribution and steric effects on reaction outcomes (Mahadevan & Rasmussen, 1993). Additionally, azaindole N-oxides undergo regioselective direct arylation, showcasing the versatility of azaindoles in synthetic pathways (Huestis & Fagnou, 2009).
Medicinal Chemistry
- Azaindoles, including structurally related compounds, have been optimized for antimycobacterial activity, demonstrating the potential for therapeutic applications. Lead optimization efforts have yielded compounds with robust pharmacokinetic profiles suitable for in vivo studies (Shirude et al., 2014). This highlights the potential for developing azaindole-based drugs targeting specific bacterial pathogens.
Materials Science and Luminescence
- Research into 7-azaindole derivatives has explored their applications in organic light-emitting diodes (OLEDs) and as probes in biological imaging. These compounds exhibit blue emission and rich coordination chemistry, making them suitable for use in electronic and optical materials (Zhao & Wang, 2010).
Bioisosteric Applications
- In bioisosteric applications, azaindoles have been utilized as substitutes for indoles or purines, serving as versatile building blocks in drug discovery. Their application in synthesizing diverse medicinal compounds underscores their value in developing new pharmaceuticals (Schirok, 2006).
Fluorescence and Sensing
- Azaindole derivatives have been developed as fluorescent sensors, demonstrating the ability to detect ions in aqueous media. This application is particularly relevant in environmental monitoring and biochemical assays, where sensitive and selective detection methods are crucial (Chen & Lin, 2015).
Safety And Hazards
Future Directions
The azaindole scaffold, including 4-Azido-6-methyl-7-azaindole, continues to attract interest in the field of drug discovery . The development of synthetic techniques for the functionalization of azaindoles is an active area of research, with the aim of producing diversely substituted azaindoles for various therapeutic targets .
properties
IUPAC Name |
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-5-4-7(12-13-9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAYEYAHWWVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266737 | |
Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190315-17-3 | |
Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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